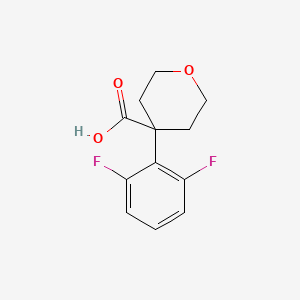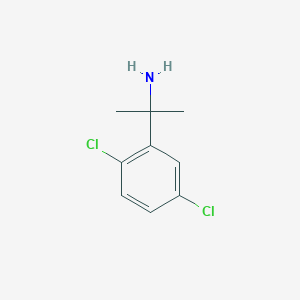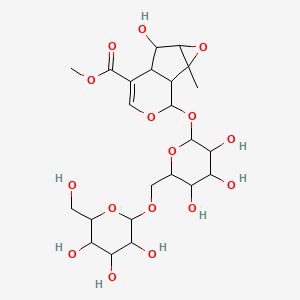
6'-O-beta-D-Glucopyranosyl phlorigidoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6’-O-beta-D-Glucopyranosil phlorigidosido C es un compuesto químico con la fórmula molecular C23H34O16 y un peso molecular de 566.51 g/mol . Es un glucósido iridoide, un tipo de metabolito secundario que se encuentra comúnmente en las plantas. Este compuesto es conocido por sus posibles actividades biológicas y se utiliza a menudo en la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6’-O-beta-D-Glucopyranosil phlorigidosido C típicamente implica la glicosilación del phlorigidosido C con un donante de glucopyranosilo. Las condiciones de reacción a menudo incluyen el uso de un catalizador adecuado y un solvente para facilitar el proceso de glicosilación. La reacción generalmente se lleva a cabo a una temperatura controlada para garantizar que el producto deseado se obtenga con alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial del 6’-O-beta-D-Glucopyranosil phlorigidosido C involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los costos. Esto a menudo incluye el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad de producto constante. El producto final se purifica luego utilizando técnicas como la cromatografía para lograr los niveles de pureza requeridos para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6’-O-beta-D-Glucopyranosil phlorigidosido C puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el peróxido de hidrógeno (H2O2). La reacción generalmente se lleva a cabo en un medio ácido o básico.
Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio (NaBH4) y el hidruro de litio y aluminio (LiAlH4). La reacción generalmente se realiza en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Sustitución: Los reactivos comunes incluyen halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido, iones alcóxido).
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación del 6’-O-beta-D-Glucopyranosil phlorigidosido C puede producir varios derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto. Las reacciones de sustitución pueden resultar en la formación de diferentes derivados sustituidos .
Aplicaciones Científicas De Investigación
El 6’-O-beta-D-Glucopyranosil phlorigidosido C tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como estándar de referencia en química analítica para la identificación y cuantificación de compuestos similares en extractos de plantas.
Biología: Se estudia por sus posibles actividades biológicas, como las propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como compuesto líder para el desarrollo de nuevos medicamentos.
Industria: Se utiliza en el desarrollo de formulaciones a base de productos naturales para cosméticos y nutracéuticos.
Mecanismo De Acción
El mecanismo de acción del 6’-O-beta-D-Glucopyranosil phlorigidosido C implica su interacción con varios objetivos moleculares y vías. Se cree que ejerce sus efectos a través de la modulación de las vías de señalización involucradas en la inflamación, el estrés oxidativo y el crecimiento microbiano. Los objetivos moleculares específicos y las vías aún están bajo investigación, pero los estudios preliminares sugieren que puede interactuar con enzimas y receptores involucrados en estos procesos .
Comparación Con Compuestos Similares
El 6’-O-beta-D-Glucopyranosil phlorigidosido C se puede comparar con otros glucósidos iridoides, como:
Loganina: Otro glucósido iridoide con actividades biológicas similares.
Geniposide: Conocido por sus propiedades antiinflamatorias y hepatoprotectoras.
Catalpol: Se estudia por sus efectos neuroprotectores y antidiabéticos.
Propiedades
Fórmula molecular |
C23H34O16 |
|---|---|
Peso molecular |
566.5 g/mol |
Nombre IUPAC |
methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate |
InChI |
InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3 |
Clave InChI |
WBFTYMQVABCVIU-UHFFFAOYSA-N |
SMILES canónico |
CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



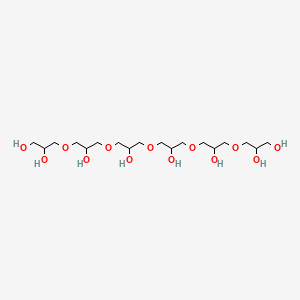

![rac-benzyl (5aR,6S,7S,8aR)-6-iodo-7-phenyloctahydrocyclopenta[d]azepine-3(2H)-carboxylate](/img/structure/B12301443.png)

![5-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B12301446.png)
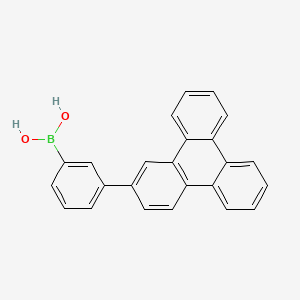
![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)
![2-[10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12301458.png)
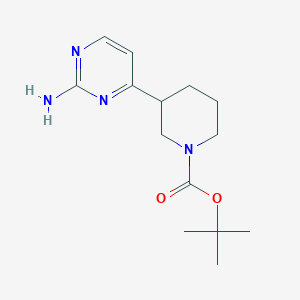
![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
